3-Sulfanylbenzaldehyde
Description
Contextual Significance within Organic Chemistry
The significance of 3-Sulfanylbenzaldehyde in organic chemistry stems from the combined reactivity of its two distinct functional groups. The aldehyde group is a classic electrophilic site, readily undergoing nucleophilic addition and condensation reactions. This allows for the formation of a wide array of derivatives such as imines, acetals, and cyanohydrins, and it can participate in well-known reactions like the Wittig and Grignard reactions. chemsrc.com
Simultaneously, the thiol (or sulfhydryl) group offers a nucleophilic sulfur atom, which can engage in various bond-forming reactions. Thiols are known to react with electrophiles, participate in Michael additions, and undergo oxidation to form disulfides or sulfonic acids. ambeed.com The presence of both of these reactive centers in one molecule makes this compound a versatile precursor for the synthesis of heterocyclic compounds, polymers, and other functionalized organic molecules. For instance, mercaptobenzaldehydes are key starting materials for the synthesis of benzothiophenes, a class of compounds with significant applications in medicinal chemistry and materials science. rsc.orgresearchgate.netacs.orgnih.govconsensus.app
Historical Perspectives on Related Benzaldehyde (B42025) and Thiol Chemistry
The study of benzaldehyde has deep roots in the history of organic chemistry. It was first isolated in 1803 by the French pharmacist Martrès from bitter almonds. wikipedia.orgherbs2000.com However, it was the seminal work of German chemists Friedrich Wöhler and Justus von Liebig in 1832 that truly brought benzaldehyde to the forefront. wikipedia.orgscentspiracy.comhekint.org Their investigation into bitter almond oil and the reactions of benzaldehyde led to the groundbreaking concept of the "benzoyl radical," a cluster of atoms that remained unchanged throughout a series of chemical transformations. scentspiracy.comencyclopedia.com This idea was a crucial step in the development of structural theory in organic chemistry.
The history of organosulfur chemistry, which encompasses thiols, also dates back to the 19th century. tandfonline.comtandfonline.comresearchgate.net Early research focused on the discovery and characterization of simple thiols and thioethers. tandfonline.com The distinct, often foul, odors associated with many sulfur compounds made them objects of early chemical investigation. Over time, the understanding of the reactivity and properties of the thiol group expanded significantly, leading to its use in a wide range of synthetic applications, from the formation of self-assembled monolayers to its crucial role in biological systems, being a key component of the amino acid cysteine. wikipedia.orgbritannica.com
Current Research Landscape and Emerging Trends in Sulfanylbenzaldehyde Studies
Contemporary research continues to explore the synthetic utility of sulfanylbenzaldehydes and their derivatives. A significant area of focus is in the development of novel therapeutic agents. Substituted benzaldehydes are investigated as allosteric modulators of hemoglobin and for their potential to increase tissue oxygenation. google.comnih.gov Furthermore, derivatives of sulfanylbenzaldehydes are used to create Schiff bases and other compounds with evaluated antimicrobial and anticancer activities. mediresonline.orgsigmaaldrich.com
A notable trend is the use of mercaptobenzaldehyde derivatives in the synthesis of complex heterocyclic structures like benzothiophenes and thieno[2,3-b]indoles. rsc.orgacs.orgnih.gov These reactions often employ modern synthetic methods, including catalyst-free conditions and environmentally friendly solvents. rsc.org Another emerging area is the application of these compounds in bioconjugation. The unique reactivity of the thiol and aldehyde groups allows for specific, three-component protein modifications under biocompatible conditions, which is valuable for creating functional protein conjugates for therapeutic and diagnostic purposes. nih.gov
Furthermore, the broader field of thiol chemistry is experiencing a shift towards greener and more efficient reaction methodologies. Visible-light photoredox catalysis, for example, has become a popular method for conducting thiol-ene and thiol-yne reactions under mild conditions, representing a significant advancement over traditional methods that required harsh reagents or UV light. bohrium.commdpi.comtandfonline.comrsc.org These modern synthetic strategies are increasingly being applied to functionalized molecules like this compound to construct complex molecular architectures.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129747-73-5 | bldpharm.comchemicalbook.com |
| Molecular Formula | C7H6OS | chemspider.comuni.lu |
| Molecular Weight | 138.19 g/mol | leyan.com |
| Boiling Point | 247.7 ± 23.0 °C (Predicted) | chemicalbook.com |
| XlogP (Predicted) | 1.9 | uni.lu |
Table 2: Spectroscopic Data Interpretation for this compound
| Spectroscopy Type | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm), a singlet for the aldehyde proton (approx. 9.5-10.5 ppm), and a singlet for the thiol proton (variable, approx. 3.0-4.0 ppm). |
| ¹³C NMR | Signals for aromatic carbons, and a characteristic signal for the aldehyde carbonyl carbon (approx. 190-200 ppm). |
| IR Spectroscopy | A characteristic C=O stretching band for the aldehyde (approx. 1690-1715 cm⁻¹), C-H stretching for the aldehyde proton (approx. 2720 and 2820 cm⁻¹), and a weak S-H stretching band (approx. 2550-2600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 138.19. |
Note: The spectroscopic data are based on general principles of NMR, IR, and MS for the respective functional groups and may vary based on solvent and experimental conditions. youtube.comlehigh.eduunl.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-5-6-2-1-3-7(9)4-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXVVLHKADHVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129747-73-5 | |
| Record name | 3-sulfanylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Sulfanylbenzaldehyde
Direct Functionalization Approaches to Benzaldehydes
Direct functionalization aims to introduce the sulfur moiety onto the benzaldehyde (B42025) ring in a single, efficient step, often by activating a carbon-hydrogen (C-H) bond. sigmaaldrich.com This approach is highly valued in synthetic chemistry for its atom and step economy. researchgate.net
Methods Involving Direct Introduction of the Thiol Group
The direct introduction of a thiol group onto a benzaldehyde ring is a significant challenge. Recent advancements in transition-metal-catalyzed C-H functionalization have provided powerful tools for creating carbon-sulfur bonds. researchgate.net One notable strategy involves the use of a transient directing group to guide the thiolation to a specific position on the aromatic ring. rsc.org
In one such method, a copper catalyst is used in conjunction with an aminobenzoic acid. rsc.org The aldehyde reacts with the amino acid to form a temporary imine, which then directs the copper-catalyzed C-H activation and subsequent thiolation. rsc.org While this method has been effectively demonstrated for achieving ortho-thiolation (introduction of the sulfur group at the position next to the aldehyde), its application for direct meta-thiolation to produce 3-Sulfanylbenzaldehyde is more complex as the directing group's influence is primarily for the ortho position. rsc.orgacs.org
The reaction typically involves an aryl aldehyde, a disulfide as the thiol source, a copper(II) acetate (B1210297) catalyst, and a transient directing group like 2-aminobenzoic acid. rsc.org The process demonstrates the potential for direct thiolation, although selectivity remains a key challenge for accessing the meta-position. rsc.org
Table 1: Copper-Catalyzed C–H Thiolation of Benzaldehydes via a Transient Directing Group rsc.org
| Substrate | Thiolating Agent | Catalyst | Directing Group | Yield |
|---|---|---|---|---|
| 2-Methylbenzaldehyde | Dimethyl disulfide | Cu(OAc)₂ | 2-Aminobenzoic acid | 37% |
Precursor-Based Synthesis Strategies for the this compound Core
These strategies involve multi-step syntheses starting from benzaldehyde derivatives that are already functionalized at the desired 3-position.
Routes from Substituted Halobenzaldehydes
Halogenated benzaldehydes, such as 3-chlorobenzaldehyde (B42229) or 3-iodobenzaldehyde (B1295965), are common precursors for introducing a sulfanyl (B85325) group via substitution or coupling reactions. smolecule.comresearchgate.net
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing aryl thioethers. nih.gov In this reaction, a halogen on an electron-deficient aromatic ring is displaced by a nucleophile, such as a thiolate anion (RS⁻). nih.govchemicalforums.com For the synthesis of this compound, a 3-halobenzaldehyde (e.g., 3-fluorobenzaldehyde (B1666160) or 3-chlorobenzaldehyde) can be treated with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent. nih.gov
The success of SNAr reactions depends on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups facilitates the reaction. nih.gov The aldehyde group at the meta-position provides only moderate activation, but the reaction can proceed, often requiring specific conditions such as a polar aprotic solvent and heat. nih.gov A comparable method has been successfully used to synthesize 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde from 4-fluorobenzaldehyde (B137897) and a thiol in high yield using potassium carbonate as a base in DMSO. mdpi.comresearchgate.net
Synthesis from 3-Iodobenzaldehyde and Substituted Thiophenols
A powerful method for forming carbon-sulfur bonds is the copper-catalyzed cross-coupling of aryl halides with thiols. google.com This approach is particularly effective for less reactive aryl halides. A specific example involves the synthesis of a this compound derivative from 3-iodobenzaldehyde. google.comsigmaaldrich.com
In a patented procedure, 3-iodobenzaldehyde was reacted with 3-methoxythiophenol in the presence of a copper(I) iodide (CuI) catalyst and potassium carbonate as the base to yield 3-(3-methoxyphenyl)sulfanylbenzaldehyde. google.com This reaction creates a thioether linkage at the 3-position, which can be a final product or a precursor to the free thiol.
Table 2: Copper-Catalyzed Synthesis of a this compound Derivative google.com
| Aryl Halide | Thiol | Catalyst | Base | Product |
|---|
This type of copper-catalyzed C-S coupling has also been applied to synthesize other isomers, such as the reaction between 4-iodobenzaldehyde (B108471) and 1,3-dihydro-2H-1,3-benzimidazole-2-thione, further demonstrating the utility of this method. mdpi.com
Catalytic Approaches in this compound Synthesis
Catalysis is central to modern, efficient methods for synthesizing aryl sulfides, including this compound. Transition metals like copper and palladium are at the forefront of these developments. researchgate.netsnnu.edu.cn
Copper-catalyzed reactions are prominent in the synthesis of this compound and its derivatives. As detailed previously, copper(I) and copper(II) salts are effective catalysts for both the cross-coupling of aryl halides with thiols (Section 2.2.2) and for the direct C-H functionalization of benzaldehydes (Section 2.1.1). rsc.orggoogle.com The choice of ligand, base, and solvent system is crucial for the success of these transformations. google.com
Palladium catalysis, while not explicitly detailed in the direct synthesis of this compound in the provided context, is a cornerstone of C-S bond formation. snnu.edu.cn Palladium-catalyzed C-H activation and cross-coupling reactions offer alternative, powerful strategies that could be applied to this target molecule. snnu.edu.cnbeilstein-journals.org These reactions often exhibit high functional group tolerance and catalytic efficiency, operating through various catalytic cycles such as Pd(0)/Pd(II) or Pd(II)/Pd(IV). snnu.edu.cn The development of specialized ligands is key to controlling the reactivity and selectivity of these processes. snnu.edu.cn
Copper-Catalyzed Carbon-Sulfur Bond Formation
Copper-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-heteroatom bonds, including the crucial carbon-sulfur linkage. The synthesis of aryl thiols or thioethers, which are precursors to or direct analogues of this compound, often relies on these methods, which have evolved from the classical Ullmann condensation.
The Ullmann condensation traditionally involves the reaction of an aryl halide with a thiol in the presence of stoichiometric copper at high temperatures. wikipedia.org Modern advancements have led to the development of catalytic systems that operate under much milder conditions, employing various copper salts, ligands, and bases to facilitate the reaction. nih.gov These reactions typically involve the coupling of an aryl halide (e.g., 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde) with a sulfur nucleophile.
Key developments in this area include the use of bidentate ligands such as amino acids, diamines, and 1,3-diketones, which enhance the efficacy of the copper catalyst, allowing for lower reaction temperatures and catalyst loadings. nih.gov For instance, a combination of copper(I) iodide (CuI) and an oxalic diamide (B1670390) ligand has proven effective for coupling unactivated aryl chlorides and bromides with both aryl and alkyl thiols. researchgate.net
Furthermore, methodologies have been developed to generate the thiol nucleophile in situ, circumventing the use of often volatile and malodorous thiols. One such approach uses potassium ethyl xanthogenate as a thiol precursor, which reacts with an aryl halide in a one-pot, copper-catalyzed process to form unsymmetrical diaryl thioethers. organic-chemistry.orgacs.org Another strategy employs 1,2-ethanedithiol (B43112) as the sulfur source in a copper(II)-catalyzed, single-step synthesis of aryl thiols from aryl halides. elsevierpure.com This method is noted for its operational simplicity and broad substrate scope. elsevierpure.com
The table below summarizes representative conditions for copper-catalyzed C-S bond formation applicable to the synthesis of aryl sulfides and thiols.
| Catalyst / Ligand | Sulfur Source | Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Ref |
| CuI / Oxalic Diamide | Alkyl/Aryl Thiols | Aryl Bromides/Chlorides | Cs₂CO₃ | Toluene | 110 | Good to Excellent | researchgate.net |
| Cu(OAc)₂ / BINAM | Potassium Ethyl Xanthogenate | Aryl Iodides/Bromides | KOH | DMF | 80-110 | up to 94 | organic-chemistry.org |
| CuCl₂ | 1,2-Ethanedithiol | Aryl Halides | K₂CO₃ | DMF | 120 | High | elsevierpure.com |
| Cu₂O / Ethyl 2-oxocyclohexanecarboxylate | Thiols | Aryl Halides | Cs₂CO₃ | DMSO | 80 | Good to Excellent | researchgate.net |
| CuI | Thiols | Aryl Iodides | K₃PO₄ | DMF | Reflux | up to 95 | researchgate.net |
This table presents generalized conditions from the literature; specific yields are substrate-dependent.
Palladium-Catalyzed Formylation and Coupling Reactions Applicable to Benzaldehyde Synthesis
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of aromatic aldehydes. These methods typically involve the formylation of aryl halides or their equivalents, which could be applied to a substrate already containing a meta-sulfanyl group (or a protected version) to yield this compound.
A notable strategy is the palladium-catalyzed formylation of aryl halides using a formyl source. One such method employs tert-butyl isocyanide as a formyl precursor in the presence of a hydrosilane, such as triethylsilane (Et₃SiH), as a hydrogen donor. researchgate.net This reaction proceeds under relatively mild conditions and demonstrates broad functional group tolerance. researchgate.net Optimization studies have identified palladium acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand like JohnPhos as an effective catalytic system. wikipedia.orgrsc.org
Another established method is the carbonylation of aryl halides using synthesis gas (a mixture of carbon monoxide and hydrogen). This reaction, catalyzed by palladium complexes with specific ligands like cataCXium A (di(1-adamantyl)-n-butylphosphine), can produce a wide range of aromatic aldehydes in high yields at low catalyst concentrations and relatively low pressures. elsevierpure.com
More recently, alternative formylating agents have been explored to avoid the use of toxic carbon monoxide gas. A method utilizing glyoxylic acid as the formyl source in a palladium-catalyzed decarboxylative formylation has been developed. organic-chemistry.org This reaction proceeds under an oxygen atmosphere and offers a novel route to various aromatic aldehydes. organic-chemistry.org
The following table summarizes various palladium-catalyzed methods for the synthesis of benzaldehydes from aryl halides.
| Catalyst / Ligand | Formyl Source / Reductant | Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Ref |
| Pd(OAc)₂ / JohnPhos | tert-Butyl Isocyanide / Et₃SiH | Aryl Halides | Na₂CO₃ | DMF | 65 | up to 92 | wikipedia.orgrsc.org |
| Pd(OAc)₂ / cataCXium A | CO / H₂ (Syngas) | Aryl Bromides | TMEDA | Toluene | 100 | up to 99 | elsevierpure.com |
| PdCl₂(PPh₃)₂ | Glyoxylic Acid | Aryl Iodides | Et₃N | DMF | 110 | up to 70 | organic-chemistry.org |
This table presents generalized conditions from the literature; specific yields are substrate-dependent.
Chemical Reactivity and Transformation of 3 Sulfanylbenzaldehyde
Reactions of the Aldehyde Moiety in 3-Sulfanylbenzaldehyde
The aldehyde group (-CHO) in this compound is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to many of its transformations, particularly condensation reactions to form new carbon-nitrogen double bonds (imines or Schiff bases) and its use as a precursor for 1,3-dipoles in cycloaddition reactions.
Condensation Reactions for Schiff Base Formation
The reaction of an aldehyde with a primary amine derivative is a fundamental method for forming Schiff bases. This acid-catalyzed condensation involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the imine product. libretexts.orgnih.gov For this compound, this pathway is key to forming semicarbazone and thiosemicarbazone derivatives.
This compound reacts with semicarbazide (B1199961) hydrochloride in a condensation reaction to form the corresponding this compound semicarbazone. nih.gov The reaction typically proceeds under mild acidic conditions, which are necessary to activate the aldehyde's carbonyl group for nucleophilic attack by the terminal -NH2 group of semicarbazide. libretexts.orgontosight.ai Although semicarbazide possesses two amino groups, only the one not directly attached to the carbonyl group is sufficiently nucleophilic to participate in the reaction. libretexts.org The resulting semicarbazones are often crystalline solids, which makes them useful for the identification and purification of aldehydes. libretexts.org
The general reaction is as follows:
C₇H₆OS + H₂NNH(C=O)NH₂ → C₈H₉N₃OS + H₂O
Modern synthetic approaches may utilize green solvents, such as aqueous ethyl lactate, to facilitate this transformation in an environmentally benign manner. geneseo.edu
Analogous to semicarbazone formation, this compound can be converted to this compound thiosemicarbazone by reaction with thiosemicarbazide (B42300). Thiosemicarbazones are a class of Schiff bases known for their significant coordination chemistry and biological activities. mdpi.comresearchgate.net The synthesis is typically achieved by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like acetic acid to facilitate the condensation and dehydration steps. mdpi.comresearchgate.net
A well-documented procedure for a related isomer involves the following conditions, which can be applied to the synthesis of the 3-sulfanyl derivative. mdpi.comresearchgate.net
| Reactants | Solvent | Catalyst | Conditions |
|---|---|---|---|
| This compound, Thiosemicarbazide | Ethanol | Acetic Acid (catalytic) | Reflux |
Reactions Leading to Nitrone Derivatives
Nitrones are 1,3-dipolar functional groups that can be synthesized from aldehydes. organicreactions.orgnih.gov The primary method for preparing a nitrone from this compound is the condensation with an N-substituted hydroxylamine (B1172632), such as N-methylhydroxylamine. chimia.ch This reaction is analogous to imine formation but uses a hydroxylamine derivative instead of a standard primary amine. organicreactions.orgchimia.ch The reaction can be performed under various conditions, including in solvents like dichloromethane (B109758) with a dehydrating agent such as anhydrous sodium sulfate, or under thermal conditions in solvents like t-butanol. organic-chemistry.orgrjsvd.com The resulting nitrone, for example, C-(3-sulfanylphenyl)-N-methylnitrone, is a valuable synthetic intermediate.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
While the aldehyde group itself does not directly participate in cycloadditions, the nitrone derivatives synthesized from it are potent 1,3-dipoles. organicreactions.org These nitrones readily undergo [3+2] cycloaddition reactions (a type of 1,3-dipolar cycloaddition) with various dipolarophiles, such as alkenes and alkynes. organicreactions.org This reaction is a powerful method for constructing five-membered heterocyclic rings. For instance, the reaction of a nitrone derived from this compound with an alkene yields a substituted isoxazolidine (B1194047) ring system. organicreactions.org This transformation is highly valuable in organic synthesis for creating complex nitrogen- and oxygen-containing molecules. organicreactions.orgnih.gov
Reactions Involving the Thiol Group of this compound
The thiol (-SH) group, also known as a sulfhydryl or mercapto group, has a rich and distinct chemistry. It is more acidic than the corresponding alcohol and its sulfur atom is a soft nucleophile, which dictates its primary modes of reactivity. libretexts.orgmasterorganicchemistry.com
Key transformations of the thiol moiety in this compound include oxidation and alkylation.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Oxidation (to Disulfide) | I₂, Br₂, O₂ (cat.) | Disulfide | wikipedia.orglibretexts.org |
| Oxidation (to Sulfonic Acid) | H₂O₂, Peroxyacids | Sulfonic Acid | wikipedia.orglibretexts.org |
| S-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Sulfide (B99878) (Thioether) | libretexts.orgmasterorganicchemistry.com |
The thiol group can be readily oxidized under mild conditions. Reagents such as iodine (I₂) or bromine (Br₂) will convert two molecules of the thiol into a disulfide, forming a sulfur-sulfur bond and yielding 3,3'-disulfanediylbis(benzaldehyde). wikipedia.orglibretexts.org This oxidative coupling is a common transformation for thiols. libretexts.org Using stronger oxidizing agents, such as hydrogen peroxide or peroxyacids, can lead to further oxidation of the sulfur atom to form the corresponding 3-formylbenzenesulfonic acid. wikipedia.orglibretexts.org
Furthermore, the thiol proton is acidic and can be removed by a suitable base (e.g., sodium hydride) to form a thiolate anion (RS⁻). masterorganicchemistry.com This thiolate is an excellent nucleophile and can react with electrophiles like alkyl halides in an Sₙ2 reaction. libretexts.orgmasterorganicchemistry.com This process, known as S-alkylation, converts the thiol group into a sulfide (thioether), yielding a 3-(alkylthio)benzaldehyde derivative. jmaterenvironsci.com
Oxidation Reactions
The two functional groups in this compound exhibit different behaviors under oxidative conditions. The thiol group is susceptible to oxidation, most commonly forming a disulfide, while the aldehyde group can be oxidized to a carboxylic acid.
The thiol group (-SH) can be readily oxidized to form a disulfide-linked dimer, 3,3'-dithiobis(benzaldehyde). This is a characteristic reaction for thiols and can be achieved under mild oxidative conditions. smolecule.comresearchgate.net The aldehyde group, on the other hand, can be converted to a carboxylic acid functional group. For instance, the oxidation of substituted benzaldehydes to their corresponding benzoic acids can be accomplished using reagents like quinolinium bromochromate (QBC) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Table 1: Oxidation Reactions of this compound
| Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Thiol (-SH) | Dimerization | Mild Oxidizing Agents (e.g., air, I₂) | 3,3'-Dithiobis(benzaldehyde) |
| Aldehyde (-CHO) | Oxidation | Quinolinium Bromochromate (QBC) in DMSO | 3-Sulfanylbenzoic acid |
Alkylation and Arylation at Sulfur
The sulfur atom of the thiol group in this compound is a soft nucleophile, making it a prime site for alkylation and arylation reactions to form stable thioethers.
Alkylation: S-alkylation is typically achieved by reacting the thiol with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide), in the presence of a base. google.com The base, often an inorganic carbonate like potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the alkyl halide to yield the corresponding 3-(alkylthio)benzaldehyde. google.com
Arylation: The formation of aryl thioethers (S-arylation) from this compound can be accomplished through cross-coupling reactions. Traditional methods may involve copper-catalyzed reactions, such as the coupling with an aryl iodide using a copper(I) iodide (CuI) catalyst. google.com More modern and efficient methods include visible-light photoredox catalysis, which enables the arylation of thiols with a broad range of aryl halides, including the less reactive but more accessible aryl chlorides, at room temperature. nih.gov
Table 2: S-Alkylation and S-Arylation of this compound
| Reaction Type | Reactants | Conditions/Catalysts | Product Class |
|---|---|---|---|
| S-Alkylation | This compound + Alkyl Halide (e.g., Ethyl Iodide) | Base (e.g., K₂CO₃) | 3-(Alkylthio)benzaldehyde |
| S-Arylation (Copper-catalyzed) | This compound + Aryl Iodide | CuI, Base (e.g., K₂CO₃) | 3-(Arylthio)benzaldehyde |
| S-Arylation (Photoredox) | This compound + Aryl Halide | Visible Light, Photocatalyst | 3-(Arylthio)benzaldehyde |
Chemo- and Regioselectivity in this compound Transformations
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. edurev.in In this compound, this principle is crucial for selectively modifying either the thiol or the aldehyde group.
The distinct reactivity of the two functional groups allows for a high degree of chemoselectivity.
Aldehyde-Selective Reactions: The aldehyde group can be selectively targeted for transformations such as imine formation. In a notable example of a three-component reaction, this compound reacts with a primary amine (like an amino acid ester) to form an imine. This transformation occurs under conditions that leave the thiol group intact, which can then participate in a subsequent reaction, such as trapping a second equivalent of the mercaptobenzaldehyde. nih.gov This demonstrates how the aldehyde can be modified while the thiol is preserved for a later step.
Thiol-Selective Reactions: Conversely, the thiol group can be selectively modified. As mentioned, S-alkylation under basic conditions is a highly selective reaction for the thiol. google.com The formation of the thiolate anion makes the sulfur a much stronger nucleophile than the neutral aldehyde oxygen, directing the alkylating agent to the sulfur atom.
Another key strategy for achieving chemoselectivity involves the use of protecting groups. The thiol group is often "masked" as a thioether (e.g., a methylsulfanyl or tert-butylsulfanyl group) to prevent its interference in reactions intended for the aldehyde. thieme-connect.de After the desired transformation on the aldehyde is complete, the protecting group can be removed to liberate the free thiol for further functionalization. This approach underscores the synthetic challenge posed by the compound's instability and the ease of thiol oxidation. thieme-connect.de
Regioselectivity, which concerns the position of a reaction, is inherently controlled in this molecule as the functional groups are fixed at the 1 and 3 positions of the benzene (B151609) ring. Therefore, the primary challenge and opportunity in the chemistry of this compound lie in controlling the chemoselectivity.
Table 3: Chemoselective Reactions of this compound
| Target Functional Group | Reaction Type | Conditions | Resulting Moiety | Other Group Status |
|---|---|---|---|---|
| Aldehyde (-CHO) | Imine Formation | Primary Amine, Dehydrating conditions | -CH=N-R | Thiol remains free |
| Thiol (-SH) | S-Alkylation | Alkyl Halide, Base | -S-R | Aldehyde remains free |
| Aldehyde (-CHO) | Various | Thiol group protected as thioether | Varies | Thiol is masked |
Derivatives and Analogs of 3 Sulfanylbenzaldehyde: Synthesis and Research
Synthesis of Substituted 3-Sulfanylbenzaldehyde Derivatives
The introduction of various substituents onto the this compound ring allows for the fine-tuning of its chemical properties. Research has focused on the synthesis of halogenated, methoxy-substituted, and pentafluoro-λ⁶-sulfanyl-containing derivatives to investigate the impact of these modifications.
Halogenated Derivatives (e.g., 2-bromo-3-sulfanylbenzaldehyde)
The synthesis of halogenated derivatives of this compound, such as 2-bromo-3-sulfanylbenzaldehyde, can be approached through multi-step synthetic routes. One potential strategy involves the initial synthesis of a precursor molecule, such as 2-bromo-3-nitrobenzaldehyde (B1282389), which can then undergo subsequent reactions to introduce the sulfanyl (B85325) group. The synthesis of 2-bromo-3-nitrobenzaldehyde has been described as a byproduct in certain reactions. Another approach could involve the bromination of a protected this compound derivative, followed by deprotection. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) has been shown to yield 2-bromo-3-hydroxybenzaldehyde, which could then be converted to the target sulfanyl compound through a Newman-Kwart rearrangement followed by hydrolysis.
Methoxy-Substituted Derivatives (e.g., 3-methoxy-2-sulfanylbenzaldehyde)
The synthesis of methoxy-substituted derivatives, for example 3-methoxy-2-sulfanylbenzaldehyde, often requires a strategic introduction of the sulfanyl group onto a methoxy-substituted benzaldehyde (B42025) precursor. A common method for producing 3-methoxybenzaldehyde (B106831) involves the oxidation of m-methoxybenzyl alcohol with nitric acid in an aqueous medium. To introduce the sulfanyl group at the 2-position, a potential route involves the use of a directed ortho-metalation strategy on a protected 3-methoxybenzaldehyde, followed by reaction with a sulfur electrophile. Alternatively, a nucleophilic aromatic substitution reaction on a suitably activated precursor, such as 2-chloro-3-methoxybenzaldehyde, with a sulfur nucleophile could be employed. The synthesis of 2-hydroxy-3-methoxybenzaldehyde (B140153) derivatives has also been explored, which can serve as precursors to the corresponding sulfanyl compounds. For instance, 2-hydroxy-3-methoxybenzaldehyde can be synthesized and subsequently converted to its thiosemicarbazone, indicating the accessibility of this scaffold for further derivatization.
Pentafluoro-λ⁶-sulfanyl Containing Benzaldehyde Analogs
The pentafluoro-λ⁶-sulfanyl (SF5) group is a unique substituent that can significantly alter the physicochemical properties of a molecule. The synthesis of benzaldehyde analogs containing this group is an area of growing interest. One key precursor for these analogs is 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde. The synthesis of such compounds can be achieved through various methods, often starting from commercially available SF5-substituted aromatics. For example, Negishi cross-coupling reactions have been successfully used to synthesize aromatic amino acids containing the SF5 group, demonstrating the feasibility of incorporating this moiety into complex organic molecules. The oxidation of more readily available aromatic SF5 compounds can also provide access to other functionalized derivatives.
Methodologies for Semicarbazone and Thiosemicarbazone Analogs Derived from this compound
Semicarbazones and thiosemicarbazones are important classes of compounds that are readily synthesized from aldehydes. The general method for their preparation involves the condensation reaction of an aldehyde with semicarbazide (B1199961) hydrochloride or thiosemicarbazide (B42300), respectively. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and can be performed under reflux or at room temperature. For the synthesis of the corresponding analogs of this compound, the aldehyde would be reacted with the appropriate semicarbazide or thiosemicarbazide under these established conditions. The bioactivities of the resulting semicarbazones and thiosemicarbazones are often influenced by the parent aldehyde.
Synthesis of Semicarbazone and Thiosemicarbazone Analogs
| Derivative Type | General Reactants | Typical Reaction Conditions |
|---|---|---|
| Semicarbazone | This compound and Semicarbazide Hydrochloride | Ethanol, Room Temperature or Reflux |
| Thiosemicarbazone | This compound and Thiosemicarbazide | Ethanol or Methanol, Room Temperature or Reflux |
Synthesis of Nitrone Derivatives from this compound
Nitrones are valuable intermediates in organic synthesis and can be prepared from aldehydes through several methods. A primary route for the synthesis of nitrones from aldehydes is the condensation reaction with N-substituted hydroxylamines. This reaction is typically carried out under mild conditions. Another common method is the oxidation of imines, which are formed by the condensation of an aldehyde with a primary amine. Peroxysulfate compounds can be used as oxidizing agents to convert the imine to an oxaziridine, which then rearranges to the nitrone.
For the synthesis of nitrone derivatives from this compound, one would react the aldehyde with an appropriate N-alkyl- or N-arylhydroxylamine. Alternatively, an imine could be formed from this compound and a primary amine, followed by oxidation to yield the desired nitrone. The choice of method and reagents would depend on the desired substitution pattern of the final nitrone product.
General Methods for Nitrone Synthesis from Aldehydes
| Method | Key Reactants | Intermediate | Key Transformation |
|---|---|---|---|
| Condensation | Aldehyde, N-substituted hydroxylamine (B1172632) | - | Direct formation of the nitrone |
| Iminie Oxidation | Aldehyde, Primary amine, Oxidizing agent | Imine, Oxaziridine | Oxidation and rearrangement |
Exploration of Other Complex Derivatives for Targeted Research
The reactivity of the aldehyde and sulfanyl groups in this compound allows for the synthesis of a variety of more complex derivatives. For example, the synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde has been reported, which involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897). This demonstrates the potential for creating complex heterocyclic systems.
Furthermore, multi-component reactions offer a powerful tool for the synthesis of complex molecules in a single step. For instance, a three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes has been used to synthesize naphthalene (B1677914) derivatives. This type of reaction could potentially be adapted for this compound derivatives to generate novel polycyclic aromatic compounds. The synthesis of complex compounds of transition metals with benzotriazole (B28993) derivatives has also been explored, indicating the potential for this compound to act as a ligand in coordination chemistry.
Unable to Generate Article Due to Lack of Available Spectroscopic Data
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is a notable absence of publicly available experimental or theoretical ¹H NMR, ¹³C NMR, and Infrared (IR) spectra specifically for the chemical compound "this compound."
As per the user's explicit instructions to generate a thorough, informative, and scientifically accurate article focusing solely on this compound and strictly adhering to the provided detailed outline, the required spectroscopic data is essential. The instructions necessitate the inclusion of data tables and detailed research findings for each specified spectroscopic technique.
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Spectroscopic and Structural Elucidation Studies of 3 Sulfanylbenzaldehyde and Its Derivatives
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of compounds through the analysis of their ionized forms. For 3-Sulfanylbenzaldehyde (also known as 3-Mercaptobenzaldehyde), mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation pathways under ionization.
The molecular formula for this compound is C₇H₆OS, which corresponds to a monoisotopic mass of approximately 138.01 Da. chemspider.comnih.gov In a typical mass spectrum, the molecule would be ionized, most commonly through electron impact (EI), to produce a molecular ion (M⁺˙). This molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 138.
The fragmentation of this compound is predicted to follow patterns characteristic of aromatic aldehydes. libretexts.orgslideshare.netmiamioh.edu The stable aromatic ring tends to result in a relatively intense molecular ion peak. libretexts.org Key fragmentation pathways for aromatic aldehydes include:
Loss of a hydrogen radical (H•): Alpha-cleavage of the aldehydic C-H bond results in a highly stable acylium ion. This [M-1]⁺ fragment would be observed at m/z 137. This is a common fragmentation for aromatic aldehydes. miamioh.edudocbrown.info
Loss of the formyl radical (•CHO): Cleavage of the bond between the benzene (B151609) ring and the carbonyl group leads to the expulsion of the formyl radical, producing an [M-29]⁺ ion. libretexts.orgdocbrown.info For this compound, this would result in a fragment at m/z 109, corresponding to the 3-sulfanylphenyl cation.
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can further fragment by losing a molecule of carbon monoxide (CO), which has a mass of 28 Da. This would produce a fragment ion at m/z 109 ([M-1-28]⁺).
The presence of the sulfanyl (B85325) (-SH) group introduces additional fragmentation possibilities, although the primary cleavages are typically dominated by the aldehyde group. The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of this compound and its derivatives in complex mixtures.
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Mass Lost | Proposed Fragmentation Pathway |
|---|---|---|---|---|
| 138 | Molecular Ion [M]⁺ | [C₇H₆OS]⁺ | - | Ionization of the parent molecule |
| 137 | [M-H]⁺ | [C₇H₅OS]⁺ | 1 | Loss of the aldehydic hydrogen radical |
| 109 | [M-CHO]⁺ | [C₆H₅S]⁺ | 29 | Loss of the formyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As of this writing, a specific single-crystal X-ray diffraction study for the parent compound this compound has not been widely reported in publicly accessible crystallographic databases. However, the crystallographic analysis of closely related benzaldehyde (B42025) derivatives provides a strong model for its expected solid-state structure.
For illustrative purposes, the crystal structure of a related compound, 3-Nitrobenzaldehyde (B41214), has been determined. nih.gov Such studies reveal critical packing information and molecular geometry. In a crystallographic study, the key parameters determined include the unit cell dimensions (a, b, c) and angles (α, β, γ), as well as the space group that describes the crystal's symmetry.
For instance, the crystallographic data for 3-Nitrobenzaldehyde reveals a monoclinic crystal system with the space group P 1 21 1. nih.gov The unit cell dimensions were determined to be a = 3.7363 Å, b = 7.0071 Å, and c = 12.5877 Å, with angles α = 90°, β = 94.8144°, and γ = 90°. nih.gov
Were a crystal structure of this compound to be determined, it would be expected that the molecule would be largely planar due to the sp² hybridization of the benzene ring and the aldehyde carbon. The analysis would precisely define the C-S bond length, the C-C-S bond angles, and the orientation of the sulfanyl and aldehyde groups relative to the benzene ring. Furthermore, it would elucidate the nature of intermolecular interactions, such as potential hydrogen bonding involving the sulfanyl hydrogen (S-H···O) or π-π stacking interactions between the aromatic rings, which govern the crystal packing and influence properties like melting point and solubility.
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P 1 21 1 | Defines the symmetry elements within the unit cell. nih.gov |
| Unit Cell Dimension 'a' | 3.7363 Å | Length of one side of the unit cell. nih.gov |
| Unit Cell Dimension 'b' | 7.0071 Å | Length of one side of the unit cell. nih.gov |
| Unit Cell Dimension 'c' | 12.5877 Å | Length of one side of the unit cell. nih.gov |
| Unit Cell Angle 'β' | 94.8144° | Angle between the 'a' and 'c' axes. nih.gov |
Computational Chemistry and Mechanistic Investigations of 3 Sulfanylbenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties and reaction mechanisms.
Prediction and Analysis of Reaction Regioselectivity
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving 3-Sulfanylbenzaldehyde. The presence of two distinct functional groups—the electron-withdrawing aldehyde (-CHO) and the sulfanyl (B85325) (-SH) group, which can act as a weak electron donor to the aromatic ring—complicates its reactivity. The regioselectivity is governed by the electronic and steric effects of these substituents.
Theoretical investigations on substituted benzaldehydes and aromatic thiols provide a framework for understanding the reactivity of this compound. For electrophilic aromatic substitution, the sulfanyl group is an ortho-, para- director, while the aldehyde group is a meta- director. DFT calculations can quantify the activation energies for electrophilic attack at different positions on the benzene (B151609) ring. By modeling the transition states for substitution at each possible site, the preferred reaction pathway can be determined. For instance, in reactions where the sulfanyl group's directing effect dominates, substitution is expected at the positions ortho and para to it (C2, C4, and C6). Conversely, if the aldehyde's influence is stronger, substitution would be favored at the C5 position. DFT studies on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole have shown how substituents influence energetic properties during reactions canterbury.ac.uk. The analysis of reaction energy profiles, spin density distribution, and distortion/interaction energies can further rationalize the observed regioselectivity in related systems researchgate.net.
The table below illustrates hypothetical activation energies for the nitration of this compound at various positions, based on principles from DFT studies on similar molecules.
| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product(s) |
| C2 | 18.5 | Minor |
| C4 | 17.2 | Major |
| C5 | 20.1 | Minor |
| C6 | 17.8 | Major |
Note: These values are illustrative and represent a qualitative prediction based on established principles of substituent effects in DFT studies.
Elucidation of Electronic Structure and Reactivity Profiles
The electronic structure of this compound dictates its chemical behavior. DFT calculations provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
DFT studies on aromatic thiols have explored their electronic structures, showing how the sulfur atom's lone pairs interact with the aromatic π-system researchgate.net. For this compound, the interaction between the sulfanyl group, the aldehyde group, and the benzene ring would influence the distribution and energies of these frontier orbitals.
Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.
| Parameter | Definition | Calculated Value (eV) - Illustrative |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.1 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.05 |
| Global Electrophilicity (ω) | χ²/2η | 4.21 |
Note: The values presented are hypothetical and serve to illustrate the types of parameters obtained from DFT calculations on aromatic thiols and benzaldehydes. tandfonline.comtandfonline.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules, providing insights into conformational preferences and intermolecular interactions.
Conformational Analysis of this compound and its Derivatives
Conformational analysis of this compound is crucial for understanding its structure-property relationships. The molecule's flexibility is primarily due to the rotation around the C-C bond connecting the aldehyde group to the ring and the C-S bond of the sulfanyl group. Gas-phase electron diffraction and ab initio molecular orbital investigations on benzaldehyde have shown it to have a planar equilibrium structure acs.org. For this compound, DFT calculations can be used to map the potential energy surface as a function of the dihedral angles of these rotatable bonds. This allows for the identification of the most stable conformers and the energy barriers between them.
In derivatives of this compound, the nature and size of substituents can significantly influence the conformational preferences due to steric hindrance and altered electronic interactions. Theoretical studies on related molecules like 3-mercapto-propanamide have demonstrated the use of DFT to investigate conformational characteristics researchgate.net.
Investigation of Intermolecular Interactions and Crystal Packing
In the solid state, the arrangement of molecules, or crystal packing, is determined by a network of intermolecular interactions. For this compound, these can include hydrogen bonds involving the sulfanyl hydrogen and the aldehyde oxygen (S-H···O), as well as weaker interactions like C-H···O, C-H···π, π-π stacking, and thiol-aromatic (S-H/π) interactions. nih.govnih.govacs.org
Studies on various benzaldehyde derivatives have revealed that weak C–H⋯O hydrogen bonds and π–π stacking interactions are significant in their molecular assembly nih.gov. The analysis of dichlorobenzaldehyde isomers showed that molecular stacking and C-H···O contacts are often the most stabilizing interactions nih.gov. Thiol-aromatic interactions, driven by favorable orbital overlap between an aromatic π donor and an S-H σ* acceptor, can also play a crucial role in the crystal organization acs.org. Molecular dynamics simulations can be employed to model the behavior of this compound in condensed phases, providing insights into how these interactions influence the bulk properties of the material nih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. 2D and 3D-QSAR models are developed to predict the activity of new, unsynthesized molecules and to guide the design of more potent derivatives.
For derivatives of this compound, QSAR studies can be employed to explore their potential as antimicrobial or antioxidant agents, among other applications. jmaterenvironsci.comnih.govnih.gov A typical QSAR study involves:
Data Set : A series of this compound derivatives with experimentally measured biological activities.
Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.
Model Development : Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation : The predictive power of the model is assessed using internal and external validation techniques.
QSAR studies on substituted benzaldehydes have shown that descriptors related to molecular shape, partition coefficient, and solvent-accessible surface area can be crucial in describing their antimicrobial activities jmaterenvironsci.comresearchgate.net. For instance, a hypothetical QSAR model for the antioxidant activity of this compound derivatives might reveal that increasing the electron-donating capacity of a substituent at a particular position enhances activity, while bulky groups at another position are detrimental. This information provides a rational basis for designing new derivatives with improved biological profiles.
Lack of Available Research Data Precludes a Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the computational and mechanistic investigation of the chemical compound this compound. Despite the importance of computational chemistry in elucidating reaction mechanisms, no specific studies detailing the theoretical analysis of this particular molecule's reaction pathways have been published.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling chemical reactions, allowing researchers to map out potential energy surfaces, identify transition states, and calculate the energetic barriers of reactions. This approach provides deep insights into how a reaction proceeds, complementing experimental findings. For many related aromatic aldehydes and sulfur-containing compounds, extensive computational studies exist, clarifying mechanisms ranging from nucleophilic additions and Schiff base formation to complex catalytic cycles.
However, for this compound specifically, the scientific community has not yet directed its focus toward a computational exploration of its reactivity and reaction mechanisms. As a result, there is no data available concerning the elucidation of its reaction mechanisms through computational methods. Consequently, the creation of data tables detailing research findings on this topic is not possible at this time.
Until such research is conducted and published, a detailed and scientifically accurate article on the computational chemistry and mechanistic investigations of this compound, as outlined in the requested structure, cannot be generated.
Advanced Applications and Future Research Directions of 3 Sulfanylbenzaldehyde in Chemical Sciences
Applications in Materials Science and Engineering
The distinct chemical properties of 3-Sulfanylbenzaldehyde make it a significant component in the design and fabrication of advanced materials. Its ability to interact with surfaces and participate in polymerization reactions has led to its exploration in surface modification, supramolecular chemistry, and polymer synthesis.
Role in Surface Modification and Adhesion Promotion
The thiol group (-SH) of this compound exhibits a strong affinity for the surfaces of noble metals, most notably gold. This interaction facilitates the formation of highly ordered, self-assembled monolayers (SAMs). rsc.orgunodc.org In these monolayers, the sulfur atom forms a stable bond with the gold surface, while the benzaldehyde (B42025) group is oriented away from the surface, presenting a reactive interface.
This functionalized surface can then be used to promote adhesion between the metallic substrate and other materials. The aldehyde groups on the surface can form covalent bonds with various chemical functionalities, such as amines, through imine formation (a Schiff base reaction), effectively acting as a molecular glue. This strategy is crucial in the development of biosensors, where proteins and other biomolecules can be immobilized on a gold surface, and in the fabrication of microelectronic devices that require robust adhesion between metallic and organic layers.
Mercaptobenzaldehyde derivatives have been specifically highlighted for their utility in bioconjugation, where they enable the chemoselective modification of primary amines in proteins. nih.govnih.gov This demonstrates the potential of this compound to create bio-functionalized surfaces with high specificity and stability.
Design of Supramolecular Materials and Assemblies
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The aldehyde group of this compound is a key player in this field, as it can participate in reversible reactions, which are the cornerstone of dynamic supramolecular systems.
For instance, the formation of imines through the reaction of the aldehyde with primary amines is a reversible process that can be controlled by pH. This dynamic covalent chemistry allows for the self-assembly of molecules into larger, ordered structures such as macrocycles, cages, and polymers. These assemblies can be designed to respond to external stimuli, leading to applications in areas like smart materials, drug delivery, and catalysis. While the broader class of natural small molecules is known to form supramolecular assemblies, the specific use of this compound in this context is an area of growing interest. nih.gov
Application in Polymer Chemistry and Macromolecular Synthesis
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers. Both the thiol and aldehyde groups can participate in different types of polymerization reactions, leading to polymers with unique properties and functionalities.
This compound can act as an A-B type monomer in step-growth polymerization, where the thiol and aldehyde groups react with complementary functional groups to form the polymer chain. wikipedia.orguomustansiriyah.edu.iqlibretexts.org For example, the thiol group can react with a carboxylic acid or an acyl chloride to form a thioester linkage, while the aldehyde group can react with an amine to form an imine, which can then be reduced to a stable amine linkage. This allows for the synthesis of a variety of polymers, including polythioesters and polyamines.
The general principle of step-growth polymerization involves the stepwise reaction between functional groups of monomers. uomustansiriyah.edu.iq The bifunctionality of this compound allows it to be a key component in creating linear or even branched polymer architectures, depending on the other monomers used in the reaction.
Supramolecular polymers are long-chain structures formed through the self-assembly of monomers linked by non-covalent interactions. nih.govnyu.edu this compound can be incorporated into monomers that are designed to self-assemble into such polymers. The aldehyde group can be used to form reversible bonds, such as hydrogen bonds or dynamic covalent bonds (e.g., imines or acetals), which drive the polymerization process.
The resulting supramolecular polymers can exhibit interesting properties, such as self-healing and responsiveness to environmental changes. The thiol group can provide an additional site for cross-linking or for anchoring the polymer to a surface. The development of metallo-supramolecular polymers, which incorporate metal-ligand interactions, is another promising area where this compound derivatives could find application. nih.govfrontiersin.org
Utility in Organic Synthesis as a Versatile Building Block
Beyond materials science, this compound is a valuable and versatile building block in organic synthesis, providing access to a wide range of complex molecules. Its two functional groups can be reacted selectively, allowing for the stepwise construction of intricate molecular frameworks.
The aldehyde group can undergo a vast array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The thiol group can be involved in nucleophilic substitution reactions, additions to unsaturated systems, and can be oxidized to form disulfides or sulfonic acids.
This dual reactivity makes this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, mercaptobenzaldehydes are precursors to various heterocyclic compounds, which are common structural motifs in many biologically active molecules. researchgate.netchemmethod.comresearchgate.net The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks to introduce multiple functionalities in a controlled manner. Its role as a precursor in the synthesis of various drugs highlights its importance in medicinal chemistry. unodc.orgunodc.orgincb.org
Below is a table summarizing the key functional groups of this compound and their common reactions in organic synthesis:
| Functional Group | Type of Reaction | Product Functional Group |
| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | Reduction | Alcohol (-CH₂OH) |
| Aldehyde (-CHO) | Wittig Reaction | Alkene (-CH=CHR) |
| Aldehyde (-CHO) | Grignard Reaction | Secondary Alcohol (-CH(OH)R) |
| Aldehyde (-CHO) | Imine Formation | Imine (-CH=NR) |
| Thiol (-SH) | Alkylation | Thioether (-SR) |
| Thiol (-SH) | Michael Addition | Thioether (-S-CH₂CH₂R) |
| Thiol (-SH) | Oxidation | Disulfide (-S-S-) or Sulfonic Acid (-SO₃H) |
Precursor for Nitrogen-Containing Heterocycles (e.g., Aziridines, Isoxazolidines)
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. Aziridines and isoxazolidines, as three and five-membered rings respectively, are valuable intermediates in organic synthesis due to their inherent ring strain and susceptibility to ring-opening reactions, allowing for the stereocontrolled introduction of nitrogen and oxygen functionalities.
While the aldehyde group of this compound can, in principle, be converted to an imine, a common precursor for aziridine synthesis, a thorough review of the scientific literature does not reveal specific examples of this compound being directly utilized for this purpose. General methods for aziridination often involve the reaction of an imine with a carbene source or through intramolecular cyclization of haloamines. beilstein-journals.orgorgsyn.orgorganic-chemistry.orgru.nl The presence of the sulfhydryl group in this compound could potentially interfere with these reaction pathways or could be exploited for novel synthetic routes, though such methodologies have not been reported to date.
Similarly, the synthesis of isoxazolidines typically proceeds via 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. organic-chemistry.orgnih.govmdpi.com The aldehyde functionality of this compound could be a starting point for the formation of either the nitrone or the alkene component. However, the existing literature does not provide specific instances of this compound being employed in the synthesis of isoxazolidines. The reactivity of the thiol group would need to be considered and potentially protected during such synthetic sequences. The lack of published research in these areas suggests a potential avenue for future investigation, where the dual functionality of this compound could be leveraged to create novel heterocyclic structures.
Scaffold for the Synthesis of Complex Organic Frameworks
Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with a wide range of applications in gas storage, separation, and catalysis. mdpi.comresearchgate.netcore.ac.ukgoogle.comnih.govchemrxiv.orgresearchgate.netnih.govrsc.org These materials are constructed from organic "linker" molecules and inorganic nodes (in the case of MOFs) or through covalent bonds between organic building blocks (in the case of COFs).
The bifunctional nature of this compound, with its aldehyde and thiol groups, makes it a theoretically suitable candidate as an organic linker for the synthesis of such frameworks. The aldehyde can participate in the formation of imine-linked COFs, while the thiol group could coordinate to metal centers in MOFs or form disulfide bonds in COFs. Despite this potential, a comprehensive search of the current scientific literature does not yield any examples of this compound being used as a scaffold for the synthesis of either MOFs or COFs. The development of synthetic protocols that can accommodate the reactivity of both the aldehyde and thiol groups within a framework synthesis remains an unexplored area of research.
Contribution to Catalysis and Reaction Development
The unique electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of transition metal catalysts. uva.esnih.govrutgers.eduuniurb.it The development of novel synthetic methodologies is also a cornerstone of chemical research, enabling the efficient construction of complex molecules.
The sulfur atom in the thiol group of this compound can act as a soft donor, making it a potential coordinating atom for transition metals. The presence of the aldehyde group offers a site for further modification, allowing for the synthesis of multidentate ligands. However, there is a notable absence of studies in the scientific literature describing the use of this compound in the design of ligands for transition metal catalysis. The strong coordination of thiols to metal centers can sometimes lead to catalyst deactivation, which might be a contributing factor to the lack of research in this area. Future work could explore the synthesis of multidentate ligands derived from this compound and their application in various catalytic transformations.
While broad applications of this compound in developing new synthetic methods are not widely reported, a notable and innovative methodology has been developed utilizing mercaptobenzaldehyde derivatives for a three-component protein modification. nih.govnih.gov This chemoselective strategy targets primary amines on proteins and peptides, enabling a one-pot bioconjugation under biocompatible conditions. nih.govnih.gov
In this method, a mercaptobenzaldehyde-based bifunctional linker reacts with a primary amine (e.g., on a protein) and a third component containing an azide (B81097) group. The reaction proceeds under mild conditions and demonstrates a wide tolerance for various functional groups. nih.govnih.gov This approach represents a significant advancement in the field of bioconjugation, allowing for the facile incorporation of payloads such as imaging agents or therapeutic molecules onto biological macromolecules.
Table 1: Three-Component Bioconjugation using a Mercaptobenzaldehyde-based Linker
| Entry | Amine Component | Azide Cargo | Product Yield (%) |
|---|---|---|---|
| 1 | Glycine methyl ester | Benzyl azide | 87 |
| 2 | Glycine methyl ester | Acetophenone azide | 86 |
| 3 | Peptide | Azido-methoxycoumarin | High |
| 4 | Human Insulin | AF546 azide | - |
Data derived from a study on a mercaptobenzaldehyde-based bifunctional linker for three-component protein modification. nih.gov
This specific application highlights the potential of the mercaptobenzaldehyde scaffold in developing novel, highly selective chemical transformations with significant practical utility.
Biological Research Applications with Academic and Mechanistic Focus
The exploration of small molecules as modulators of biological processes is a key area of chemical biology and medicinal chemistry. Enzyme inhibition is a common mechanism of action for many therapeutic agents.
Aminopeptidase (B13392206) N (APN/CD13) is a zinc-containing metalloprotease that plays a role in various physiological and pathological processes, including cancer progression and angiogenesis. As such, it is an attractive target for the development of novel inhibitors. nih.govnih.gov A wide variety of compounds, including natural products and synthetic molecules, have been investigated for their ability to inhibit APN. nih.govnih.gov
A thorough review of the scientific literature reveals no studies that have investigated this compound as an inhibitor of aminopeptidase N. The structural features of known APN inhibitors often include moieties capable of chelating the active site zinc ion, such as hydroxamic acids or amino ketones. nih.gov While the thiol group of this compound could potentially interact with the zinc ion, its efficacy as an inhibitor has not been explored. This represents a potential area for future research, where this compound and its derivatives could be screened for inhibitory activity against APN and other metalloproteases.
Development of Chemical Probes for Biological Systems
Currently, there is a lack of specific research articles or detailed studies demonstrating the application of this compound as a primary structural component in the development of chemical probes for biological systems. The scientific community has extensively utilized both thiol and aldehyde moieties in probe design, but not in the specific context of this compound.
Thiol groups are often employed for their nucleophilic properties, their ability to interact with specific biological targets such as cysteine residues in proteins, and their capacity to participate in "click" chemistry reactions for bioconjugation. nih.gov Aldehyde functionalities are also valuable as reactive handles for the formation of covalent bonds with biomolecules, often used in the labeling of proteins and other cellular components.
However, the direct application of this compound in designing probes that leverage these functionalities in tandem for specific biological sensing or imaging is not documented in the current body of scientific literature. Research in this area is still in a preliminary phase, and the potential of this compound remains to be fully explored.
Emerging Research Areas and Future Innovations for this compound
Given the limited specific research on this compound, its emerging research areas and future innovations are largely speculative and based on the known reactivity of its functional groups. The future exploration of this compound could potentially focus on several key areas:
Table 1: Potential Future Research Directions for this compound
| Research Area | Potential Application | Rationale |
| Covalent Inhibitor Scaffolds | Development of targeted therapies | The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues in protein active sites, while the benzaldehyde can be modified to enhance selectivity. |
| Fluorescent Probe Design | Cellular imaging and sensing | The aromatic ring and reactive groups offer a platform for the synthesis of novel fluorophores that can respond to specific biological analytes or microenvironments. |
| Bioconjugation Chemistry | Linking molecules for diagnostics and therapeutics | The dual functionality could allow for orthogonal conjugation strategies, enabling the assembly of complex biomolecular constructs. |
| Materials Science | Creation of functional polymers and surfaces | The thiol and aldehyde groups can be used to anchor the molecule to surfaces or to participate in polymerization reactions, leading to new materials with tailored properties. |
While these potential applications are theoretically plausible, it is important to reiterate that they are not yet supported by direct experimental evidence from studies on this compound itself. The future of this compound in chemical sciences will depend on researchers undertaking foundational studies to characterize its reactivity, biological activity, and potential as a building block for more complex functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
